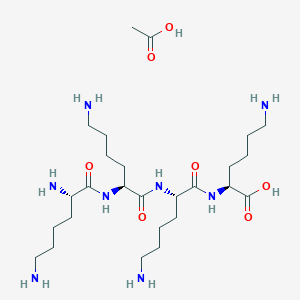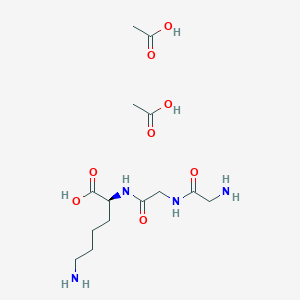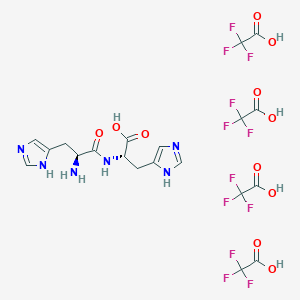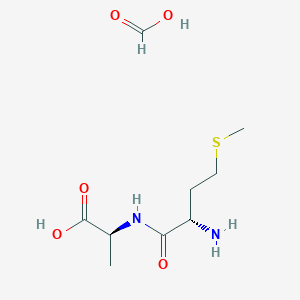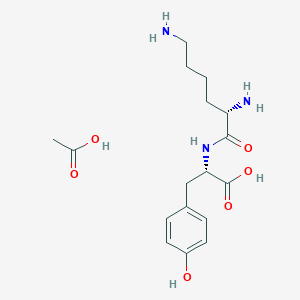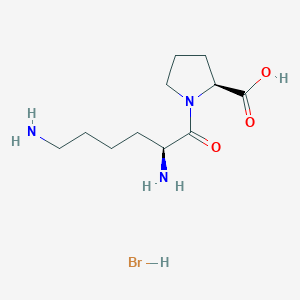
H-Lys-Pro-OH Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys-Pro-OH Hydrochloride, also known as H-Lys-Pro-HCl, is a dipeptide formed from the amino acids lysine and proline, and is widely used in laboratory experiments and scientific research. This dipeptide has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientists in many different fields. In
Aplicaciones Científicas De Investigación
H-Lys-Pro-OH Hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dipeptides on the activity of enzymes, as well as on the structure and function of proteins. It has also been used to study the effects of dipeptides on the transport of drugs across cell membranes, as well as the effects of dipeptides on the binding of drugs to proteins. Additionally, H-Lys-Pro-OH Hydrochloride has been used to study the effects of dipeptides on the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of H-Lys-Pro-OH Hydrochloride is not fully understood. However, it is believed that the dipeptide is able to interact with various proteins in the body, altering their structure and function. This altered structure and function can then lead to changes in the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins. Additionally, the dipeptide may be able to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of H-Lys-Pro-OH Hydrochloride are not fully understood. However, studies have shown that the dipeptide is able to alter the activity of enzymes, as well as the transport of drugs across cell membranes and the binding of drugs to proteins. Additionally, the dipeptide has been found to be able to affect the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using H-Lys-Pro-OH Hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and affect their structure and function. Additionally, the dipeptide can be used to study the effects of dipeptides on the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins.
The main limitation of using H-Lys-Pro-OH Hydrochloride in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the dipeptide is not able to affect all proteins and enzymes, and its effects on gene expression are not yet fully understood.
Direcciones Futuras
The potential future directions for H-Lys-Pro-OH Hydrochloride include further research into its mechanism of action and its effects on gene expression. Additionally, further research could be done to explore the potential therapeutic applications of the dipeptide. Additionally, research could be done to explore the potential of using H-Lys-Pro-OH Hydrochloride as a drug delivery system. Finally, research could be done to explore the potential of using H-Lys-Pro-OH Hydrochloride in other laboratory experiments, such as those involving cell culture or animal models.
Métodos De Síntesis
H-Lys-Pro-OH Hydrochloride is synthesized through a two-step process. First, lysine and proline are reacted together in the presence of a base catalyst to form the dipeptide. This reaction is typically carried out at a temperature of 60-80 degrees Celsius. The resulting dipeptide is then treated with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out at room temperature.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.BrH/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17;/h8-9H,1-7,12-13H2,(H,16,17);1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGZGWOLUNDOF-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Pro-OH Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

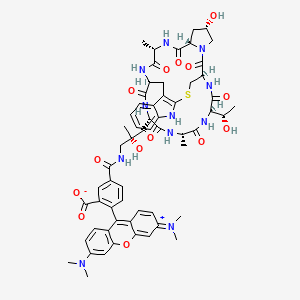
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)


![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)
